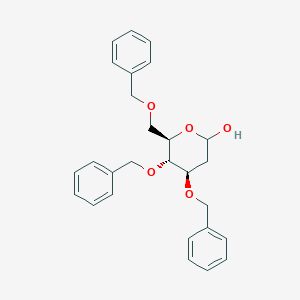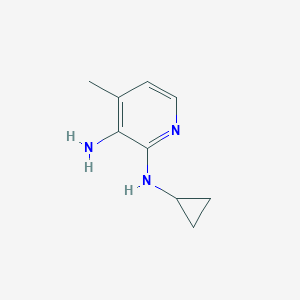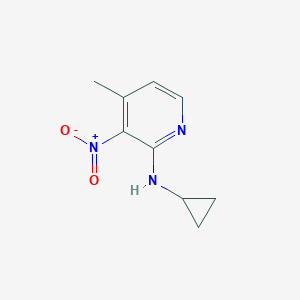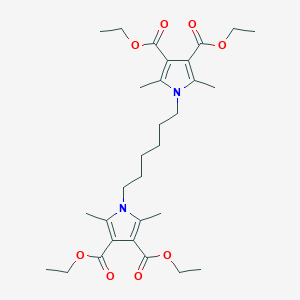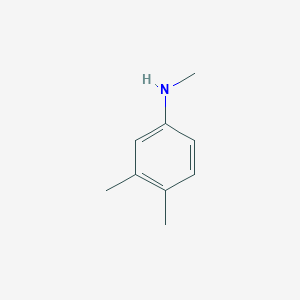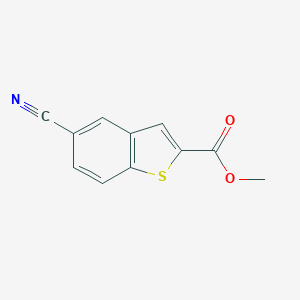![molecular formula C13H10F3NO2S B142053 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid CAS No. 132483-39-7](/img/structure/B142053.png)
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid, also known as TTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various studies.
Wirkmechanismus
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid acts by inhibiting the activity of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid also has antioxidant properties, which help to reduce oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. However, one limitation is that 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to improve cognitive function in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than current NSAIDs. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid may serve as a starting point for the development of such inhibitors. Finally, more research is needed to determine the safety and efficacy of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in humans, which may lead to its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid involves the reaction of 2-(thiazol-2-yl)phenylboronic acid with 3-(trifluoromethyl)phenylacetic acid in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Eigenschaften
CAS-Nummer |
132483-39-7 |
|---|---|
Produktname |
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid |
Molekularformel |
C13H10F3NO2S |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
2-[4-(1,3-thiazol-2-yl)-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-3-9(11-17-4-5-20-11)10(6-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
InChI-Schlüssel |
BQCORHYUXGJIKL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



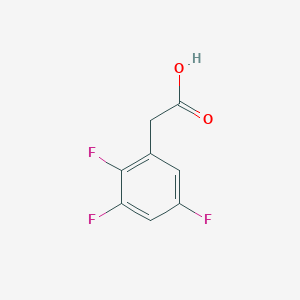
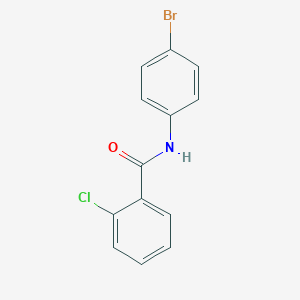
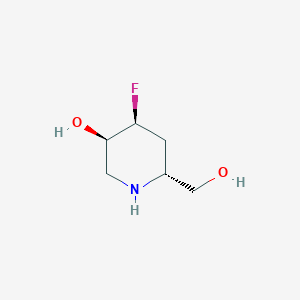
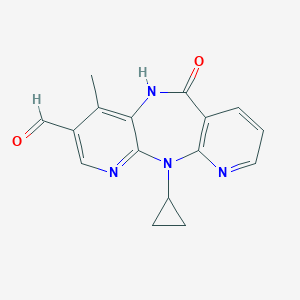
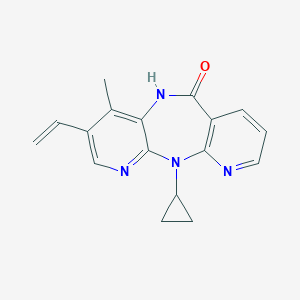
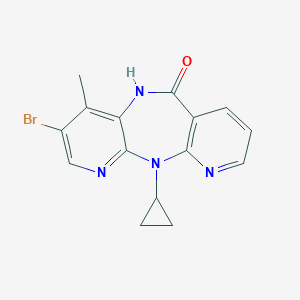
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
